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Compound of Interest

Compound Name: Regaloside I

Cat. No.: B15592200 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside I is a phenylpropanoid glycerol glucoside first isolated from the bulbs of Lilium

brownii.[1] Phenylpropanoid glycosides are a class of natural products known for a variety of

biological activities, and their structural characterization is crucial for understanding their

therapeutic potential. This application note provides a detailed protocol for the structure

elucidation of Regaloside I using Nuclear Magnetic Resonance (NMR) spectroscopy, a

powerful analytical technique for determining the structure of organic molecules.[2]

Data Presentation
The complete structural elucidation of Regaloside I relies on a combination of one-dimensional

(1D) and two-dimensional (2D) NMR experiments. While the specific published data for

Regaloside I is not available, the following table represents the expected ¹H and ¹³C NMR

chemical shifts for a compound with a similar phenylpropanoid glycerol glucoside scaffold.

These assignments are based on the analysis of COSY, HSQC, and HMBC correlations.

Table 1: Representative ¹H and ¹³C NMR Data for a Regaloside-type Phenylpropanoid Glycerol

Glucoside (in CD₃OD)
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Position
¹³C Chemical Shift
(δc)

¹H Chemical Shift
(δн, mult., J in Hz)

Key HMBC
Correlations

Glycerol Moiety

1 ~65-70 ~4.2-4.4 (m)
C-2, C-3, C-p-

coumaroyl

2 ~70-75 ~3.8-4.0 (m) C-1, C-3, C-1'

3 ~63-68 ~3.6-3.8 (m) C-1, C-2

p-Coumaroyl Moiety

1' ~130-135 - H-2', H-6', H-7'

2', 6' ~130-135 ~7.5-7.7 (d, 8.5) C-4', C-7'

3', 5' ~115-120 ~6.8-7.0 (d, 8.5) C-1', C-4'

4' ~160-165 - H-2', H-6', H-3', H-5'

7' ~145-150 ~7.6-7.8 (d, 16.0) C-1', C-2', C-6', C-8'

8' ~115-120 ~6.3-6.5 (d, 16.0) C-1', C-7', C-9'

9' ~168-172 - H-7', H-8'

Glucose Moiety

1'' ~103-105 ~4.3-4.5 (d, 7.5) C-2 (Glycerol)

2'' ~74-76 ~3.2-3.4 (m) C-1'', C-3''

3'' ~77-79 ~3.3-3.5 (m) C-2'', C-4''

4'' ~70-72 ~3.2-3.4 (m) C-3'', C-5''

5'' ~77-79 ~3.3-3.5 (m) C-4'', C-6''

6'' ~61-63 ~3.7-3.9 (m) C-4'', C-5''

Disclaimer: The data presented in this table is a representative example for a regaloside-type

compound and is intended for illustrative purposes. Actual chemical shifts for Regaloside I may

vary.
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Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the

structure elucidation of Regaloside I.

1. Sample Preparation

Sample: Isolated and purified Regaloside I (typically 1-5 mg).

Solvent: Deuterated methanol (CD₃OD) is a common choice for dissolving polar glycosides.

Procedure:

Weigh the sample accurately and dissolve it in approximately 0.5 mL of CD₃OD in a clean,

dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

The solution should be clear and free of any particulate matter.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a suitable probe.

¹H NMR (Proton NMR):

Purpose: To determine the number of different types of protons and their electronic

environments.

Typical Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64 (depending on sample concentration).
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Relaxation Delay: 1-2 seconds.

¹³C NMR (Carbon NMR):

Purpose: To determine the number of different types of carbon atoms.

Typical Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the

molecule.

Typical Parameters:

Pulse Program: Standard COSY or DQF-COSY sequence.

Data Points: 1024 x 1024.

Number of Scans per Increment: 2-4.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and their attached

carbons.

Typical Parameters:

Pulse Program: Standard HSQC with gradient selection.

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
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Data Points: 1024 x 256.

Number of Scans per Increment: 4-8.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons, which is crucial for connecting different structural fragments.

Typical Parameters:

Pulse Program: Standard HMBC with gradient selection.

Long-Range Coupling Constant: Optimized for ~8 Hz.

Data Points: 2048 x 256.

Number of Scans per Increment: 16-32.

Mandatory Visualization
The following diagram illustrates the logical workflow for the structure elucidation of

Regaloside I using the described NMR experiments.
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Caption: Workflow for the structure elucidation of Regaloside I.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for

the structural elucidation of natural products like Regaloside I. By systematically applying the
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protocols outlined in this application note, researchers can confidently determine the chemical

structure, which is a fundamental step in the process of drug discovery and development from

natural sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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